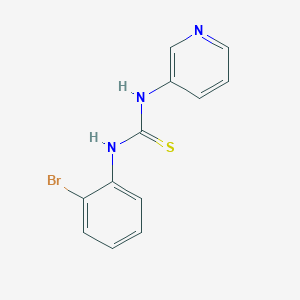
4-(2,3-dimethoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"4-(2,3-dimethoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione" belongs to a class of compounds known for their diverse chemical and physical properties, which make them of interest in various fields of chemistry and material science. This compound, like its analogs, exhibits unique characteristics due to its molecular structure, which includes a pyrazolidinedione ring system substituted with a dimethoxybenzylidene and a phenyl group.
Synthesis Analysis
The synthesis of similar compounds typically involves the condensation of dimethoxybenzaldehyde with appropriate amino compounds in the presence of a catalyst such as acetic acid, yielding the target compound in good yield. For example, the synthesis of related compounds has been reported with yields of up to 80% (Nayak & Poojary, 2019).
Molecular Structure Analysis
The molecular structure of compounds in this class has been characterized using various spectroscopic techniques such as FT-IR, 1H, and 13C-NMR spectroscopy, as well as X-ray crystallography. These studies reveal the presence of specific functional groups and the overall geometry of the molecule (Sun et al., 2007).
Chemical Reactions and Properties
Compounds with a pyrazolidinedione core are known to participate in various chemical reactions, including hydrogen bonding and π-π stacking interactions, which contribute to their chemical stability and reactivity. For instance, the crystal structure analysis of related compounds has shown intermolecular O-H…O hydrogen bonds forming a zigzag 1D chain (Sun et al., 2007).
科学的研究の応用
Synthesis and Characterization
The synthesis and characterization of compounds structurally related to 4-(2,3-dimethoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione have been extensively studied. These compounds are typically synthesized via condensation reactions, utilizing specific benzaldehydes and pyrazolone derivatives under controlled conditions to achieve high yields and purity. The characterization of these compounds involves advanced spectroscopic techniques, including FT-IR, NMR, and mass spectrometry, which provide detailed insights into their molecular structure and properties (Nayak & Poojary, 2019).
Biological Activities
Research into the biological activities of derivatives of 4-(2,3-dimethoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has unveiled potential antimicrobial and antitumor properties. These compounds have been evaluated for their efficacy against various bacterial and fungal strains, demonstrating significant antimicrobial activity in some cases. Furthermore, their interaction with biological targets, such as enzymes and receptors, has been investigated through computational docking studies, providing insights into their mechanism of action and potential as therapeutic agents (El‐Borai et al., 2013).
Material Science Applications
The compound and its related derivatives have also found applications in material science, particularly in the development of novel organic semiconductors and photoluminescent materials. These applications leverage the unique optical and electronic properties of the compound, such as its ability to undergo photo-induced electron transfer and its potential for tunable emission properties. This makes it a candidate for use in organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices (Alam et al., 2015).
Corrosion Inhibition
Another interesting application of 4-(2,3-dimethoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione derivatives is in the field of corrosion inhibition. These compounds have been studied for their ability to protect metals from corrosion, particularly in acidic environments. Their effectiveness as corrosion inhibitors is attributed to their strong adsorption onto metal surfaces, forming a protective layer that significantly reduces the rate of corrosion. This property is of great importance in industries where metal longevity and integrity are critical (Al-amiery et al., 2014).
将来の方向性
特性
IUPAC Name |
(4E)-4-[(2,3-dimethoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-23-15-10-6-7-12(16(15)24-2)11-14-17(21)19-20(18(14)22)13-8-4-3-5-9-13/h3-11H,1-2H3,(H,19,21)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKFXJGSUZEMRR-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)NN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-(2,3-dimethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{rel-(3R,4S)-1-[(2-amino-3-pyridinyl)methyl]-4-cyclopropyl-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide dihydrochloride](/img/structure/B5503111.png)
![3-[({[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}amino)methyl]-3-pyrrolidinol dihydrochloride](/img/structure/B5503125.png)
![N-(2-cyanophenyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5503131.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide](/img/structure/B5503143.png)
![(3R*,4R*)-3-cyclopropyl-1-[(4'-fluorobiphenyl-3-yl)carbonyl]-4-methylpyrrolidin-3-ol](/img/structure/B5503153.png)
![[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)](/img/structure/B5503164.png)
![5-ethyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5503170.png)
![2-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5503175.png)
![N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}-4-(4-morpholinyl)benzamide](/img/structure/B5503182.png)
![2-[(4-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5503194.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5503202.png)

![5-butyl-1-(2-methoxyphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5503215.png)